

Comparative Analysis of (2-oxopyrimidin-1(2H)-yl)acetic Acid Enantiomers: Data Unavailability

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Compound of Interest

Compound Name: (2-oxopyrimidin-1(2H)-yl)acetic acid

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This document addresses the request for a comprehensive comparison guide on the biological efficacy of the enantiomers of **(2-oxopyrimidin-1(2H)-yl)acetic acid**. Following an extensive review of scientific literature and chemical databases, we must report that there is no publicly available experimental data that directly compares the biological efficacy of the (R)- and (S)-enantiomers of this specific compound.

The compound, **(2-oxopyrimidin-1(2H)-yl)acetic acid** (CAS No. 95209-83-9), also known as uracil-1-acetic acid, is documented primarily as a chemical intermediate.^[1] The available research focuses on using this molecule as a scaffold to synthesize more complex derivatives for therapeutic evaluation, rather than investigating the biological properties of its individual stereoisomers.

For instance, studies have reported the synthesis of novel antitumor agents by linking uracil-1'(N)-acetic acid with compounds like 20(S)-camptothecin or colchicine.^{[2][3][4]} These studies evaluate the cytotoxicity of the final, complex conjugates against various cancer cell lines.^{[3][5]} However, they do not provide a stereoselective analysis of the uracil-acetic acid moiety itself.

While the broader class of pyrimidine derivatives is known to exhibit a wide range of pharmacological activities—including antibacterial, anti-inflammatory, and anticancer effects—this general knowledge does not extend to specific, quantitative data on the enantiomers of **(2-oxopyrimidin-1(2H)-yl)acetic acid**.^{[6][7][8][9]}

Conclusion

Due to the complete absence of supporting experimental data comparing the enantiomers of **(2-oxopyrimidin-1(2H)-yl)acetic acid**, it is not possible to create the requested comparison guide. The core requirements of presenting quantitative data in tables, detailing experimental protocols, and visualizing signaling pathways cannot be fulfilled.

We recommend that researchers interested in the potential stereoselective effects of this compound would need to undertake primary research, including enantioselective synthesis or chiral separation, followed by differential biological assays. Should such data become publicly available in the future, a comparative guide could be constructed.

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